6-Ethyl-1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Description
6-Ethyl-1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a pyridone-based heterocyclic compound characterized by a dihydropyridine core with ethyl (C6), methyl (C1 and C5), and carboxylic acid (C3) substituents. Its structure is optimized for pharmaceutical applications, particularly in oncology, due to its ability to modulate antiproliferative activity. The ethyl and methyl groups enhance metabolic stability and solubility, while the carboxylic acid moiety facilitates interactions with biological targets .
Properties
IUPAC Name |
6-ethyl-1,5-dimethyl-2-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-4-8-6(2)5-7(10(13)14)9(12)11(8)3/h5H,4H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYOHYLWEDVTHHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C(=O)N1C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20653239 | |
| Record name | 6-Ethyl-1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1123169-29-8 | |
| Record name | 6-Ethyl-1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves the following steps:
Condensation Reaction: The starting materials, such as ethyl acetoacetate and an appropriate amine, undergo a condensation reaction to form an intermediate pyridine derivative.
Oxidation: The intermediate is then oxidized to introduce the oxo group at the 2-position of the pyridine ring.
Methylation: Methylation reactions are performed to introduce methyl groups at the 1- and 5-positions of the pyridine ring.
Carboxylation: Finally, the carboxylic acid group is introduced at the 3-position through a carboxylation reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 6-Ethyl-1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: Substitution reactions can introduce different functional groups at various positions on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids and ketones.
Reduction Products: Hydroxyl derivatives and amines.
Substitution Products: Derivatives with different functional groups, such as halides, alcohols, and amines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its pyridine core makes it a valuable intermediate in the construction of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: 6-Ethyl-1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid and its derivatives have shown potential biological activities, including antimicrobial, antiviral, and anticancer properties. These activities make it a candidate for further research in drug development.
Medicine: The compound's derivatives are being investigated for their therapeutic potential. They may be used in the development of new drugs for treating various diseases, such as infections and cancer.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which 6-Ethyl-1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with bacterial cell walls or enzymes, disrupting their function. In anticancer applications, it may target specific pathways involved in cell proliferation and apoptosis.
Molecular Targets and Pathways:
Antimicrobial Activity: Targets bacterial cell walls and enzymes.
Anticancer Activity: Inhibits pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Key Observations :
- Substituent Flexibility : The target compound’s ethyl and methyl groups simplify synthesis compared to benzyl or aryl derivatives, which require multi-step alkylation or cyclization .
- Reaction Conditions : Alkylation in DMF/K₂CO₃ (e.g., for compound 4n) yields high-purity products but may require longer reaction times (~50 hours) , whereas aldol condensation (for the target compound) is efficient under reflux .
Key Observations :
- Substituent Effects : Small alkyl groups (ethyl, methyl) optimize bioavailability and target engagement, whereas bulky groups (cyclohexyl) or reactive moieties (vinyl) reduce efficacy .
- Halogenated Derivatives : Compounds with chlorine/bromine (e.g., 3b, 3d) show enhanced activity due to increased lipophilicity and intercalation into DNA .
Physicochemical Properties
Physical properties such as solubility and melting point are critical for drug development:
Key Observations :
- Solubility : The carboxylic acid group in all compounds improves aqueous solubility, but alkyl/aryl substituents dictate organic solvent compatibility .
- Thermal Stability : Higher melting points correlate with crystalline structures stabilized by hydrogen bonding (e.g., carboxylic acid dimerization) .
Biological Activity
6-Ethyl-1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS No. 1123169-29-8) is a compound belonging to the dihydropyridine family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
The molecular formula of this compound is with a molecular weight of 195.22 g/mol. Its structure features a dihydropyridine ring with ethyl and methyl substituents that contribute to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of dihydropyridine derivatives, including this compound. In vitro assays using various cancer cell lines have demonstrated significant cytotoxic effects:
| Cell Line | Inhibition Percentage |
|---|---|
| U251 (Glioblastoma) | >50% |
| PC-3 (Prostate Cancer) | >50% |
| K-562 (Leukemia) | >50% |
| HCT-15 (Colorectal Cancer) | >50% |
| MCF-7 (Breast Cancer) | >50% |
These results suggest that the compound may interact with cellular pathways involved in apoptosis and cell proliferation. A study indicated that compounds similar to 6-Ethyl-1,5-dimethyl-2-oxo exhibited higher binding affinity to the PARP-1 protein, which plays a crucial role in DNA repair mechanisms and cancer cell survival .
The mechanism underlying the anticancer activity involves the interaction of the compound with specific proteins linked to apoptosis pathways. Molecular docking studies revealed that 6-Ethyl-1,5-dimethyl-2-oxo forms hydrogen bonds and π–π interactions with key amino acids in the PARP-1 protein, suggesting a potential pathway for inducing cancer cell death .
Study 1: Cytotoxicity Evaluation
A comprehensive evaluation of cytotoxicity was conducted using the sulforhodamine B assay across multiple cancer cell lines. The study identified that several derivatives of dihydropyridine exhibited over 50% inhibition in tumor cells while maintaining lower toxicity in normal cells . This highlights the selectivity of these compounds as potential therapeutic agents.
Study 2: Structure-Activity Relationship (SAR)
The structure of 6-Ethyl-1,5-dimethyl-2-oxo was analyzed for its pharmacophoric features contributing to its biological activity. The presence of electron-withdrawing groups and specific spatial arrangements were found to enhance its interaction with target proteins, increasing its efficacy against cancer cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
